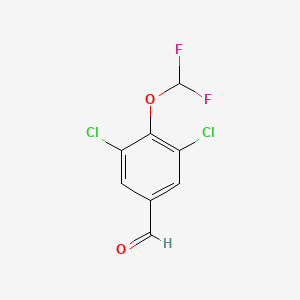

3,5-Dichloro-4-(difluoromethoxy)benzaldehyde

Descripción

Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the benzaldehyde core structure serves as the parent compound with positional numbering beginning from the carbon bearing the aldehyde functional group. The compound bears the Chemical Abstracts Service registry number 1018286-00-4, providing a unique identifier for this specific molecular structure. According to systematic naming conventions, the difluoromethoxy substituent at position 4 takes precedence over the chlorine substituents at positions 3 and 5 in the nomenclature hierarchy. Alternative naming systems may refer to this compound using variations such as 4-(difluoromethoxy)-3,5-dichlorobenzaldehyde, though the standard nomenclature places substituents in numerical order of their ring positions.

The molecular formula C₈H₅Cl₂F₂O accurately represents the atomic composition of this compound, indicating eight carbon atoms, five hydrogen atoms, two chlorine atoms, two fluorine atoms, and one oxygen atom. This formula demonstrates the high degree of halogenation present in the molecule, with four of the eleven total atoms being halogens, representing approximately thirty-six percent halogen content by atomic count. The molecular weight calculations based on standard atomic masses yield a value of approximately 241.03 grams per mole, making this a relatively dense organic molecule due to the presence of multiple heavy halogen atoms. The empirical formula maintains the same ratios as the molecular formula, confirming that no simplification is possible in the atomic composition representation.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1018286-00-4 | |

| Molecular Formula | C₈H₅Cl₂F₂O | |

| Molecular Weight | 241.03 g/mol | |

| Systematic Name | This compound | |

| Alternative Names | 4-(Difluoromethoxy)-3,5-dichlorobenzaldehyde |

Atomic Connectivity and Stereochemical Considerations

The atomic connectivity pattern in this compound establishes a benzene ring system with four distinct substituents arranged in a specific geometric pattern that influences both the electronic properties and steric accessibility of the molecule. The aldehyde carbon atom forms a double bond with oxygen and a single bond with the aromatic carbon at position 1, creating a planar carbonyl system that extends the aromatic conjugation. The difluoromethoxy group at position 4 connects through an ether linkage, where the oxygen atom bridges the aromatic ring to a carbon atom bearing two fluorine atoms. This difluoromethoxy substituent introduces both electronic withdrawal through the fluorine atoms and slight steric bulk compared to simpler alkoxy groups. The chlorine atoms at positions 3 and 5 establish a symmetric substitution pattern that creates a molecular mirror plane passing through the aldehyde group and the difluoromethoxy substituent.

Stereochemical considerations for this compound primarily involve the conformational flexibility of the difluoromethoxy side chain and the restricted rotation around the carbon-oxygen ether bond. The difluoromethoxy group can adopt multiple conformational states depending on the rotational angle around the aromatic carbon-oxygen bond, with energy barriers influenced by both steric interactions and electronic effects. Quantum mechanical calculations suggest that the most stable conformation positions the difluoromethyl group to minimize steric clashes with the adjacent chlorine substituents while maintaining optimal orbital overlap. The presence of the electron-withdrawing chlorine atoms and fluorine atoms creates significant electronic asymmetry in the molecule despite the structural symmetry, leading to polarized charge distribution patterns. The aldehyde functional group maintains its characteristic planar geometry with the carbonyl carbon exhibiting trigonal planar hybridization, ensuring optimal overlap with the aromatic pi system.

The three-dimensional molecular structure reveals that the difluoromethoxy group extends perpendicular to the aromatic plane, creating a T-shaped molecular geometry when viewed along the aromatic ring plane. Computational modeling studies indicate that the carbon-fluorine bonds in the difluoromethoxy group adopt a staggered conformation relative to the aromatic system to minimize electronic repulsion. The molecular dipole moment calculations show significant polarization due to the asymmetric distribution of electronegative atoms, with the difluoromethoxy and aldehyde groups contributing to a substantial overall dipole. Bond length analysis reveals that the aromatic carbon-chlorine bonds are slightly elongated compared to simple chlorobenzenes due to the electron-withdrawing effects of the other substituents.

| Structural Feature | Description | Electronic Effect |

|---|---|---|

| Aldehyde Group | Planar, conjugated with aromatic system | Strong electron withdrawal |

| Difluoromethoxy Group | Tetrahedral carbon with two fluorine atoms | Moderate electron withdrawal |

| Chlorine Substituents | Symmetric placement at positions 3 and 5 | Moderate electron withdrawal |

| Aromatic Ring | Substituted benzene with reduced electron density | Electron-deficient character |

Comparative Analysis with Structural Analogs

Comparative analysis with 3,5-Dichloro-4-methoxybenzaldehyde reveals significant differences in electronic properties and chemical reactivity despite the structural similarity involving only the replacement of the methoxy group with a difluoromethoxy group. The standard methoxy analog, bearing the molecular formula C₈H₆Cl₂O₂ and Chemical Abstracts Service number 41727-58-6, demonstrates markedly different electron-donating characteristics compared to the difluoromethoxy derivative. The methoxy group in the analog acts as an electron-donating substituent through resonance effects, partially offsetting the electron-withdrawing influence of the chlorine atoms, whereas the difluoromethoxy group contributes additional electron withdrawal. Molecular weight comparison shows that the difluoromethoxy compound is approximately thirty-six atomic mass units heavier due to the replacement of three hydrogen atoms with two fluorine atoms. The increased electronegativity of fluorine compared to hydrogen fundamentally alters the electronic distribution pattern around the oxygen atom in the ether linkage.

The structural analog 4-(Difluoromethoxy)benzaldehyde, with molecular formula C₈H₆F₂O₂ and Chemical Abstracts Service number 73960-07-3, provides insight into the specific contributions of the chlorine substituents to the overall molecular properties. This compound maintains the difluoromethoxy group and aldehyde functionality while lacking the chlorine substituents, allowing for direct assessment of halogen effects. Physical property comparisons indicate that the dichlorinated compound exhibits higher melting and boiling points due to increased intermolecular interactions arising from the additional halogen atoms. The 4-(Difluoromethoxy)benzaldehyde analog shows a boiling point of 222 degrees Celsius at atmospheric pressure, while density measurements indicate 1.302 grams per milliliter at 25 degrees Celsius. Refractive index values for the non-chlorinated analog measure 1.503, suggesting that the addition of chlorine substituents would further increase this optical property.

Electronic absorption spectroscopy comparisons reveal that the this compound exhibits bathochromic shifts relative to both analogs due to the cumulative effects of multiple electron-withdrawing substituents. The maximum absorption wavelength for 4-(Difluoromethoxy)benzaldehyde occurs at 256 nanometers in ethanol solution, providing a baseline for understanding how additional chlorine substitution affects electronic transitions. Nuclear magnetic resonance spectroscopy patterns differ significantly among the three compounds, with the fully substituted compound showing the most downfield chemical shifts for aromatic protons due to the combined deshielding effects of all electron-withdrawing groups. Chemical reactivity patterns demonstrate that this compound exhibits enhanced electrophilic character compared to either analog, making it more susceptible to nucleophilic attack at the carbonyl carbon.

| Compound | Molecular Formula | Molecular Weight | Key Distinguishing Features |

|---|---|---|---|

| This compound | C₈H₅Cl₂F₂O | 241.03 g/mol | Multiple halogen substitution, highest electrophilicity |

| 3,5-Dichloro-4-methoxybenzaldehyde | C₈H₆Cl₂O₂ | 205.03 g/mol | Electron-donating methoxy group, moderate reactivity |

| 4-(Difluoromethoxy)benzaldehyde | C₈H₆F₂O₂ | 172.13 g/mol | No chlorine substituents, intermediate electrophilicity |

Propiedades

IUPAC Name |

3,5-dichloro-4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)2-6(10)7(5)14-8(11)12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFHFNCOVTZXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,5-Dichloro-4-(difluoromethoxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and an aldehyde functional group. The molecular formula is CHClFO, with a molecular weight of approximately 236.04 g/mol. The difluoromethoxy group enhances the compound's lipophilicity, which may facilitate its penetration through biological membranes.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Notably, the presence of halogen atoms can enhance binding affinity and specificity towards these targets, modulating enzymatic activity and influencing cellular pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on structurally related compounds have shown that they can inhibit the activity of certain enzymes involved in cancer progression. In vitro assays demonstrated that these compounds could selectively inhibit cell proliferation in various cancer cell lines .

Modulation of Immune Responses

The compound has been studied for its potential to modulate immune responses by interacting with retinoid-related orphan receptor gamma (RORγ). RORγ plays a crucial role in regulating immune responses and inflammation. Compounds that modulate RORγ are being explored for therapeutic applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer Activity | Inhibits cell proliferation in various cancer cell lines |

| Immune Modulation | Interacts with RORγ to regulate immune responses |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in inflammatory pathways |

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry focused on derivatives of this compound. The researchers found that these derivatives exhibited potent inhibitory effects on tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .

Case Study: Immune Modulation

In another investigation reported in Frontiers in Immunology, the effects of this compound on RORγ were examined. The results indicated that the compound could enhance the expression of anti-inflammatory cytokines while suppressing pro-inflammatory cytokines, suggesting its potential use in treating autoimmune disorders .

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

3,5-Dichloro-4-(difluoromethoxy)benzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various nucleophilic substitution reactions, making it valuable in constructing diverse chemical compounds. The reactivity of the chlorine and fluorine substituents enhances its utility in forming azides, ethers, and other functional groups.

Reactivity and Mechanism

The compound's electrophilic nature facilitates its participation in nucleophilic attacks, leading to the formation of various substituted products. This property is particularly useful in synthetic pathways that require specific functionalization at the aromatic ring.

Medicinal Chemistry

Pharmaceutical Intermediate

In medicinal chemistry, this compound is explored as an intermediate for synthesizing pharmaceutical compounds. Its derivatives are investigated for their potential therapeutic effects against various diseases, including antimicrobial and anticancer activities.

Case Study: Antimicrobial Activity

A study evaluated the antibacterial and antifungal activities of derivatives related to this compound. The results indicated potent bactericidal and fungicidal effects against common pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action likely involves interference with critical cellular processes essential for pathogen survival.

Biological Studies

Enzyme Inhibition and Receptor Ligands

Research has shown that this compound may act as an enzyme inhibitor within metabolic pathways. Additionally, it is being investigated for its potential role as a ligand in receptor studies, providing insights into molecular interactions in biological systems.

Case Study 1: Drug Development

Research is ongoing to explore the compound's potential as a lead structure for drug development:

- Antibacterial Agents: Investigating efficacy against resistant bacterial strains.

- Antifungal Treatments: Developing medications targeting systemic fungal infections.

- Cancer Therapeutics: Exploring its role as a chemotherapeutic agent targeting specific cancer types.

Case Study 2: Synthesis of Derivatives

A systematic approach was taken to synthesize various derivatives of this compound. The derivatives were evaluated for their biological activities, showcasing the compound's versatility in generating new therapeutic agents.

Comparación Con Compuestos Similares

Key Observations:

- Solubility : 4-(Difluoromethoxy)-3-methoxybenzaldehyde exhibits higher aqueous solubility (Log S = -2.1) than the chloro-substituted derivatives due to the absence of electron-withdrawing Cl atoms .

- Metabolic Stability: Trifluoroethoxy and difluoromethoxy groups enhance resistance to oxidative degradation compared to non-fluorinated alkoxy groups .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3,5-dichloro-4-(difluoromethoxy)benzaldehyde typically involves:

- Introduction of the difluoromethoxy group (-OCF2H) onto a chlorinated aromatic ring.

- Selective formylation to install the aldehyde (-CHO) group.

- Maintenance of regioselectivity to preserve the 3,5-dichloro substitution pattern.

The methods focus on selective nucleophilic substitution, controlled oxidation, and halogenation steps under optimized conditions.

Difluoromethoxylation of Hydroxybenzaldehydes

A key step in the synthesis is the conversion of hydroxybenzaldehydes to difluoromethoxy derivatives. According to a Chinese patent (CN105732348A), 3,4-dihydroxybenzaldehyde is selectively transformed at the 4-position hydroxyl group into a difluoromethoxy substituent under alkaline conditions using difluoro sodium chloroacetate as the difluoromethylating reagent.

| Parameter | Details |

|---|---|

| Starting material | 3,4-Dihydroxybenzaldehyde |

| Difluoromethyl reagent | Difluoro sodium chloroacetate (solid) |

| Alkali base | Sodium carbonate, sodium bicarbonate, sodium hydroxide, potassium hydroxide, potassium carbonate, or potassium bicarbonate |

| Molar ratio (substrate:alkali:reagent) | 1 : 0.5–1 : 1.5–2 |

| Solvent | DMF, N,N-dimethylacetamide, DMSO, water, or their mixtures |

| Reaction temperature | 60–120 °C |

| Selectivity | Selective difluoromethoxylation at 4-position hydroxyl |

This method allows for efficient and selective introduction of the difluoromethoxy group, which is crucial for the desired substitution pattern on the aromatic ring.

Halogenation and Formylation to Achieve 3,5-Dichloro Substitution

The 3,5-dichloro substitution pattern is often introduced via chlorination of appropriately substituted intermediates or by starting from commercially available 3,5-dichlorinated precursors.

Formylation to install the aldehyde group at the 1-position (para to the difluoromethoxy group) can be achieved through classical methods such as the Vilsmeier-Haack reaction, which uses DMF and POCl3, or by directed ortho-metalation followed by quenching with electrophilic formyl sources.

Alternative Approaches via Benzofuro[3,2-c]pyridine Intermediates

A U.S. patent (US8524905B2) describes novel processes for preparing 6-(difluoromethoxy)-1-benzofuro[3,2-c]pyridine-9-carbaldehyde, an intermediate useful for synthesizing this compound derivatives.

- The process avoids hazardous reagents such as 4-methylbenzenethiol, tin(IV) chloride, and dichloromethylmethyl ether.

- It offers higher yields and purity, making it suitable for commercial-scale production.

- The method involves efficient cyclization and functional group transformations to build the benzofuro-pyridine core with difluoromethoxy substitution, which can be further elaborated to the target compound.

Etherification of Hydroxybenzaldehyde Derivatives

The preparation of difluoromethoxybenzaldehydes can also be achieved by etherification of hydroxybenzaldehyde derivatives with difluoromethylating agents under basic conditions.

For example, in a detailed synthetic procedure (US9145365B2), 3,4-dihydroxybenzaldehyde is reacted with difluorochloromethane gas in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 80–85 °C for 8–10 hours to yield 4-difluoromethoxy-3-hydroxybenzaldehyde. Subsequent alkylation with cyclopropylmethyl bromide under basic conditions affords the corresponding ether derivatives.

This method highlights:

| Step | Conditions/Details |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Potassium carbonate (1.2 eq) |

| Difluoromethyl source | Difluorochloromethane gas (purged for 8–10 hours) |

| Temperature | 80–85 °C |

| Work-up | Extraction with ethyl acetate, acid/base washes |

This approach is scalable and allows for subsequent functionalization steps to reach the target aldehyde.

Summary Table of Preparation Methods

Research Findings and Process Optimization

- The difluoromethoxylation reaction is sensitive to the choice of base and solvent; potassium carbonate and DMF are preferred for balancing reactivity and selectivity.

- Reaction temperatures between 60–120 °C optimize yield and minimize side reactions.

- Purification often involves extraction and chromatographic techniques to isolate high-purity aldehyde.

- Avoidance of hazardous reagents (e.g., tin compounds, chloromethyl ethers) improves safety and environmental profiles.

- Scale-up feasibility has been demonstrated, especially with the benzofuro-pyridine intermediate route.

Q & A

Q. What are the recommended synthetic routes for 3,5-Dichloro-4-(difluoromethoxy)benzaldehyde, and how do reaction conditions influence yield?

A common approach involves condensation reactions of substituted benzaldehydes with chlorodifluoromethane. For example, a similar compound (III) was synthesized by reacting a benzaldehyde derivative with chlorodifluoromethane in the presence of NaOH and benzyltrimethylammonium chloride (BTMA) in a dioxane/water solvent system. Reflux conditions (4–18 hours) and catalytic agents like BTMA are critical for achieving moderate yields (~65%) . Optimization of reaction time, stoichiometry, and solvent polarity is essential to minimize side reactions (e.g., over-oxidation or incomplete substitution).

Q. Which analytical techniques are most reliable for characterizing this compound?

- GC-MS : Effective for purity assessment and identifying byproducts (e.g., residual reactants or oxidation products). Peaks at specific m/z ratios (e.g., molecular ion clusters) confirm the presence of the target compound .

- NMR : H and C NMR are indispensable for verifying substitution patterns. For example, the difluoromethoxy group () produces distinct splitting patterns due to - coupling .

- HPLC : Used with UV detection to quantify impurities, particularly in intermediates like 3,5-dichloro-4-hydroxybenzoic acid derivatives .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound under inert conditions (argon or nitrogen) at 2–8°C to prevent hydrolysis of the difluoromethoxy group. Stability studies on analogous benzaldehydes suggest that exposure to moisture or light accelerates degradation, leading to increased aldehyde oxidation or dehalogenation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in nucleophilic substitution reactions?

The difluoromethoxy group () exhibits reduced electron-withdrawing effects compared to trifluoromethoxy (), making it less reactive toward nucleophilic attack. However, its steric bulk can hinder access to the aromatic ring, as observed in Suzuki-Miyaura couplings of similar compounds. Computational studies (e.g., DFT calculations) are recommended to map electronic and steric effects .

Q. How can selectivity challenges in multi-step syntheses involving this compound be addressed?

- Protection/Deprotection Strategies : Temporarily protect the aldehyde group using acetal formation during halogenation or coupling steps. For example, trimethylsilyl protection improves selectivity in Pd-catalyzed cross-couplings .

- Catalytic Optimization : Use Pd/C or Pd(OAc) with ligands (e.g., XPhos) to enhance regioselectivity in aryl-aryl bond formations .

- Reaction Monitoring : Real-time FTIR or inline NMR helps detect intermediates and adjust conditions dynamically to avoid over-functionalization .

Q. What are the key considerations for designing toxicity assays for derivatives of this compound?

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Analogous difluoromethoxy compounds show prolonged half-lives due to reduced oxidative metabolism .

- Ecotoxicology : Evaluate aquatic toxicity via Daphnia magna or algae growth inhibition tests. Chlorinated benzaldehydes often exhibit moderate ecotoxicity (EC ~10–50 μM) .

- Genotoxicity : Ames tests with Salmonella strains (TA98, TA100) are critical for detecting mutagenic potential from reactive aldehyde intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar benzaldehyde derivatives: How should researchers validate synthetic protocols?

Conflicting yield data (e.g., 50–75% for analogous compounds) often arise from variations in solvent purity, catalyst loading, or workup methods. Reproducibility can be improved by:

- Standardizing solvent drying (e.g., molecular sieves for dioxane) .

- Using high-purity halide sources (e.g., freshly distilled chlorodifluoromethane) .

- Validating yields via orthogonal methods (e.g., H NMR vs. HPLC) .

Methodological Tables

Q. Table 1. Optimization of Reaction Conditions for Difluoromethoxy Substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.